molecular formula C9H10N2O3 B12509951 methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate

methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B12509951
M. Wt: 194.19 g/mol
InChI Key: FQHDVSMSHVCUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The $$ ^1H $$-NMR spectrum of this compound is characterized by distinct signals arising from its bicyclic framework and substituents:

  • Protons on the pyrrole ring : Expected as a multiplet near δ 6.8–7.2 ppm due to aromaticity and ring current effects.
  • Methylene groups (7H,8H) : Appear as a triplet (δ 2.5–3.0 ppm) for H7 and a quartet (δ 3.0–3.5 ppm) for H8, split by vicinal coupling.
  • Methoxy group : A sharp singlet at δ 3.7–3.9 ppm, typical for methyl esters.

In the $$ ^{13}C $$-NMR spectrum:

  • Carbonyl carbons : The ester carbonyl (C=O) resonates at δ 165–170 ppm, while the pyrimidine oxo group appears at δ 175–180 ppm.
  • Aromatic carbons : Signals between δ 110–150 ppm correspond to the pyrrole and pyrimidine sp$$ ^2 $$-hybridized carbons.

Table 2: Predicted NMR Chemical Shifts

Group $$ ^1H $$-NMR (δ, ppm) $$ ^{13}C $$-NMR (δ, ppm)
Pyrrole H 6.8–7.2 (m) 110–125 (aromatic C)
H7 (methylene) 2.5–3.0 (t) 30–35 (CH$$ _2 $$)
H8 (methylene) 3.0–3.5 (q) 35–40 (CH$$ _2 $$)
OCH$$ _3 $$ 3.7–3.9 (s) 52–55 (CH$$ _3 $$)
C=O (ester) 165–170
C=O (pyrimidine) 175–180

Infrared (IR) and Mass Spectrometric (MS) Profiling

The IR spectrum exhibits two strong absorptions:

  • Ester carbonyl : Sharp peak at 1,720–1,740 cm$$ ^{-1} $$.
  • Pyrimidine oxo group : Stretch at 1,680–1,700 cm$$ ^{-1} $$.
  • Additional bands near 1,250–1,300 cm$$ ^{-1} $$ correspond to C–N and C–O vibrations.

In high-resolution mass spectrometry (HRMS), the molecular ion peak at m/z 194.19 [M+H]$$ ^+ $$ confirms the molecular formula C$$ _9 $$H$$ _{10} $$N$$ _2 $$O$$ _3 $$. Key fragmentation pathways include:

  • Loss of methoxy group (−32 Da), yielding a peak at m/z 162.
  • Cleavage of the pyrrolo-pyrimidine ring, producing fragments at m/z 120 and 74.

Tautomeric and Conformational Isomerism

The compound exhibits potential for keto-enol tautomerism at the 4-oxo position. Density functional theory (DFT) calculations on analogous pyrrolo-pyrimidines suggest that the keto form is energetically favored by ~10 kcal/mol due to aromatic stabilization of the pyrimidine ring. However, in polar solvents, enolization may occur, forming a conjugated dienol structure stabilized by intramolecular hydrogen bonding.

Conformational flexibility is limited by the fused bicyclic system. Molecular dynamics simulations indicate that the ester group adopts an equatorial orientation relative to the pyrrolo-pyrimidine plane to minimize steric clashes with the methylene protons at positions 7 and 8. Ring puckering in the pyrimidine moiety further restricts conformational space, with an energy barrier of ~5 kcal/mol for interconversion between chair-like and boat-like conformers.

Table 3: Energetics of Tautomeric and Conformational States

Form/Conformer Energy (kcal/mol) Stability Determinants
Keto tautomer 0.0 (reference) Aromatic stabilization
Enol tautomer +9.8 Solvent-dependent stabilization
Chair-like conformer +1.2 Reduced steric strain
Boat-like conformer +4.5 Increased ring strain

Properties

IUPAC Name

methyl 4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-9(13)6-2-3-7-10-5-4-8(12)11(6)7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHDVSMSHVCUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=NC=CC(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a wide range of substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular targets and pathways. For instance, it has been observed to inhibit endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Enantiomeric and Derivative Forms

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
(S)-Methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate 1190392-23-4 C₉H₁₀N₂O₃ 194.19 Methyl ester, [α]₂₀ᴅ = −139° (c = 0.16, EtOH), 99% ee
(R)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid 1190392-22-3 C₈H₈N₂O₃ 180.16 Carboxylic acid derivative, intermediate for further functionalization

Key Observations :

  • The methyl ester (S)-enantiomer exhibits optical activity, making it suitable for chiral studies .
  • The carboxylic acid derivative serves as a precursor for salts (e.g., sodium salt, CAS 1421271-01-3), enhancing water solubility .

Pyrido[2,3-d]pyrimidine Derivatives

Compound ID (from ) Substituents Melting Point (°C) Key Features
22a 2-Chlorophenyl, N-benzyl-N-methylaminoethyl 175–176 Higher rigidity due to fused pyrido ring; IR and NMR confirmed structure
25 3-Nitrophenyl, dipropyl groups 97–98 Lower melting point due to nitro group; synthesized via Hantzsch reaction

Comparison :

  • Thermal Stability : Higher melting points (e.g., 175°C for 22a vs. 155°C for pyrrolo analogs) correlate with enhanced rigidity .

Thiazolo[3,2-a]pyrimidine Derivatives

Compound () Substituents Crystal System Space Group
Thiazolo[3,2-a]pyrimidine 4-Hydroxy-3-methoxyphenyl, 4-methoxybenzylidene Triclinic P1

Key Observations :

  • The thiazolo ring introduces sulfur, altering electronic properties and hydrogen-bonding patterns compared to pyrrolo analogs.
  • Triclinic packing (as in ) may reduce solubility compared to orthorhombic systems .

Functionalized 4H-Pyrido[1,2-a]pyrimidin-4-ones ()

Compound ID Substituents Key Features
5 4-Ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl, 4-ethylpiperazinyl Enhanced solubility in polar solvents due to piperazine moiety
6a 2,8-Dimethylimidazo[1,2-a]pyridin-6-yl, 4-ethylpiperazinyl Potential bioactivity due to imidazo-pyridine substituent

Comparison :

  • Bioactivity : Piperazine and imidazo groups in compounds suggest kinase inhibition or receptor binding, unlike the target compound’s ester .
  • Synthetic Complexity: Multi-step syntheses (e.g., Hantzsch reactions) contrast with the domino ring-closure used for pyrrolo analogs .

Data Tables for Comparative Analysis

Table 1: Physical and Chemical Properties

Compound Type Melting Point (°C) Solubility Key Functional Groups
(S)-Methyl ester (Target) 155–156 Organic solvents Ester, 4-oxo
Sodium salt () Not reported Water Carboxylate salt
Pyrido[2,3-d]pyrimidine 22a 175–176 DCM, DMSO Chlorophenyl, amine

Biological Activity

Methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Structural Overview

This compound features a bicyclic structure formed by the fusion of a pyrrole ring with a pyrimidine ring. Its molecular formula is C8H8N2O3C_8H_8N_2O_3 with a molecular weight of approximately 180.16 g/mol. The compound typically appears as a white solid and is classified within the broader category of pyrrolo[1,2-a]pyrimidines, which are known for their diverse biological activities.

Biological Activity

Research indicates that this compound exhibits notable biological activities including:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Its ability to bind to specific receptors suggests that it may interfere with various biological pathways critical for disease progression.
  • Anticancer Properties : Preliminary studies have indicated that derivatives of this compound could possess anticancer properties. For instance, related compounds have demonstrated significant growth inhibition across various cancer cell lines (e.g., lung carcinoma and renal carcinoma) with growth inhibition percentages (GI%) reaching up to 71.8% in certain cases .

Table 1: Summary of Biological Activities

Biological ActivityDescription
Enzyme InhibitionPotential to inhibit specific enzymes involved in disease pathways.
Anticancer ActivityDemonstrated growth inhibition in multiple cancer cell lines; promising for further development.
Receptor BindingAbility to interact with various biological receptors, indicating potential therapeutic applications.

Synthesis Methods

The synthesis of this compound involves several organic synthesis techniques. Common synthetic routes include:

  • Cyclization Reactions : Appropriate precursors undergo cyclization under controlled conditions to form the desired bicyclic structure.
  • Use of Catalysts : Specific catalysts are employed to enhance reaction efficiency and yield.
  • Temperature Control : Maintaining optimal temperatures is crucial during synthesis to achieve high purity products.

Case Studies and Research Findings

Recent studies have highlighted the anticancer potential of derivatives related to this compound:

  • A study involving pyrazolo[1,5-a]pyrimidine derivatives revealed significant anticancer activity against various cell lines with GI% ranging from 43.9% to over 100% for some compounds . These findings underscore the potential for developing novel therapeutics based on structural analogs of this compound.

Table 2: Case Study Results on Anticancer Activity

CompoundCell LineGrowth Inhibition (GI%)
Compound 6nVarious43.9
Compound 6pLung Carcinoma71.8
Compound 6tRenal CarcinomaUp to 112.34

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.